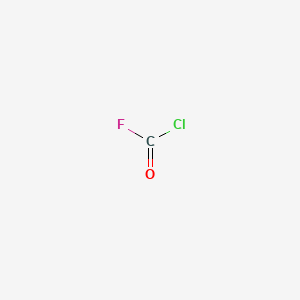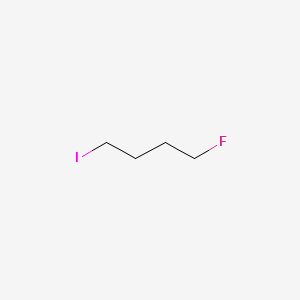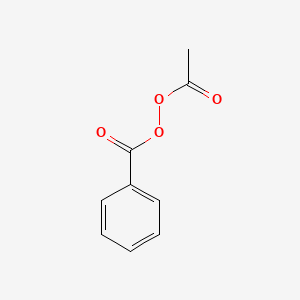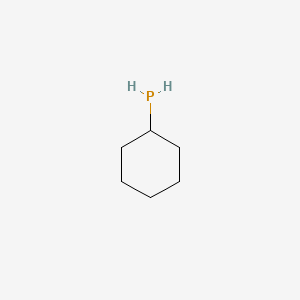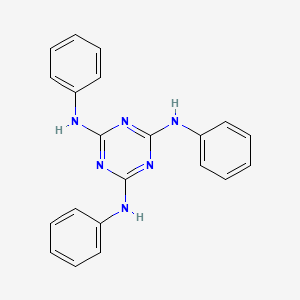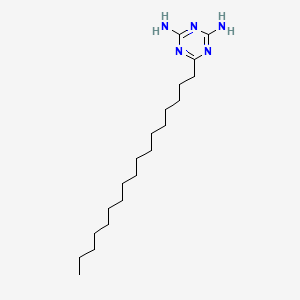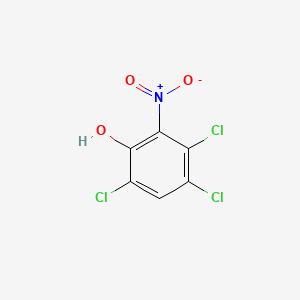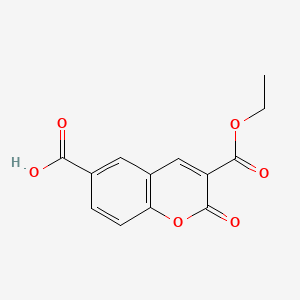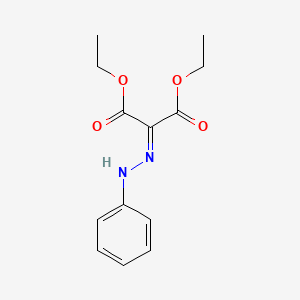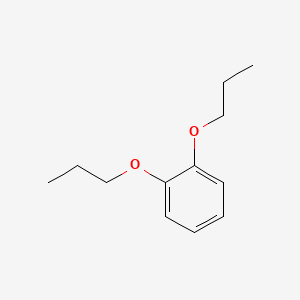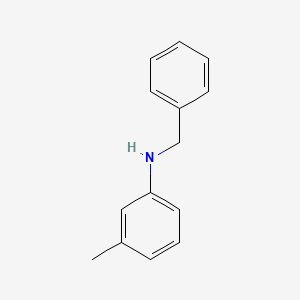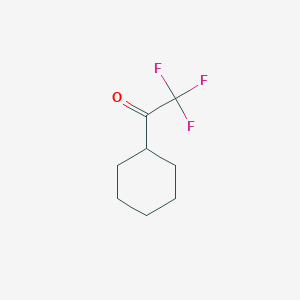
1-环己基-2,2,2-三氟乙酮
描述
1-Cyclohexyl-2,2,2-trifluoro-ethanone is a chemical compound with the molecular formula C8H11F3O . It has a molecular weight of 180.17 g/mol .
Synthesis Analysis
The synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone involves several steps . The process includes reacting a compound of formula II in the presence of magnesium or an organometallic reagent of formula III R1M2X (III), with a compound of formula IV CF3-C (O)-R2 (IV) .Molecular Structure Analysis
The InChI code for 1-Cyclohexyl-2,2,2-trifluoro-ethanone is 1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2 . The structure of this compound can also be represented by the SMILES string: C1CCC(CC1)C(=O)C(F)(F)F .Chemical Reactions Analysis
The chemical reactions involving 1-Cyclohexyl-2,2,2-trifluoro-ethanone are complex and involve multiple steps . The purification process also yields a minor product .Physical And Chemical Properties Analysis
1-Cyclohexyl-2,2,2-trifluoro-ethanone has a density of 1.2±0.1 g/cm3 . Its boiling point is 167.1±35.0 °C at 760 mmHg . The compound has a vapour pressure of 1.7±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.4±3.0 kJ/mol .科学研究应用
Pharmaceuticals
1-Cyclohexyl-2,2,2-trifluoro-ethanone is utilized in the pharmaceutical industry primarily as a building block for the synthesis of more complex compounds. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to its lipophilicity and ability to improve metabolic stability .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. It can undergo various chemical reactions, including nucleophilic addition or substitution, to create a wide array of fluorinated organic molecules, which are often challenging to synthesize .
Material Science
Researchers in material science explore the use of 1-Cyclohexyl-2,2,2-trifluoro-ethanone in developing new polymeric materials. Its incorporation into polymers can impart unique properties like chemical resistance and thermal stability .
Analytical Chemistry
This compound is used as a standard or reference material in chromatography and mass spectrometry. Its unique structure allows it to serve as a marker or internal standard for the calibration of analytical instruments .
Environmental Science
In environmental science, 1-Cyclohexyl-2,2,2-trifluoro-ethanone is used in the study of volatile organic compounds (VOCs) and their impact on air quality. It can act as a tracer or model compound in atmospheric chemistry research .
Biochemistry
Biochemists use 1-Cyclohexyl-2,2,2-trifluoro-ethanone to study enzyme-catalyzed reactions involving fluorinated substrates. The compound’s reactivity can shed light on the mechanisms of enzyme specificity and catalysis .
Agrochemistry
In agrochemistry, this compound finds application in the synthesis of agrochemicals such as pesticides and herbicides. Its fluorinated moiety can enhance the biological activity and selectivity of these agents .
Petrochemical Industry
The petrochemical industry may employ 1-Cyclohexyl-2,2,2-trifluoro-ethanone as a solvent or a reactant in processes where a stable and inert medium is required, especially under high-temperature conditions .
作用机制
安全和危害
Inhalation of 1-Cyclohexyl-2,2,2-trifluoro-ethanone may cause respiratory irritation . More detailed safety and hazard information should be obtained from the material safety data sheet (MSDS) of the compound .
Relevant Papers The relevant papers for 1-Cyclohexyl-2,2,2-trifluoro-ethanone can be found in various scientific databases . These papers provide more detailed information about the compound, including its synthesis, properties, and potential applications .
属性
IUPAC Name |
1-cyclohexyl-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTSLLGEWZGTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285770 | |
| Record name | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2,2,2-trifluoro-ethanone | |
CAS RN |
6302-04-1 | |
| Record name | NSC42756 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6302-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

